molecular formula C22H23NO4S B11414440 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11414440
M. Wt: 397.5 g/mol
InChI Key: BZUHLRWGBWGGFW-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a benzyl group, a dioxidotetrahydrothiophene ring, and a benzofuran moiety. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dioxidotetrahydrothiophene Ring: This step may involve the oxidation of a tetrahydrothiophene derivative.

    Coupling with Benzyl Group: The final step could involve the coupling of the benzofuran and dioxidotetrahydrothiophene intermediates with a benzyl group under specific reaction conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.

    Substitution: The benzyl group or other substituents may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Bases/Acids: For substitution reactions, bases like sodium hydroxide or acids like hydrochloric acid may be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interference with Biological Pathways: Affecting cellular processes.

    Chemical Interactions: Such as redox reactions or covalent modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.

    N-benzyl-N-(tetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Lacks the dioxidotetrahydrothiophene ring.

Uniqueness

N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both the dioxidotetrahydrothiophene ring and the methyl-substituted benzofuran moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23NO4S

Molecular Weight

397.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C22H23NO4S/c1-16-7-8-21-20(11-16)18(14-27-21)12-22(24)23(13-17-5-3-2-4-6-17)19-9-10-28(25,26)15-19/h2-8,11,14,19H,9-10,12-13,15H2,1H3

InChI Key

BZUHLRWGBWGGFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4

Origin of Product

United States

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